molecular formula C11H9N3O4 B5750616 N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide CAS No. 160856-97-3

N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide

Cat. No. B5750616
CAS RN: 160856-97-3
M. Wt: 247.21 g/mol
InChI Key: ZUBXSIDFUNTNSP-UHFFFAOYSA-N
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Description

N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide (MNBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a nitroaromatic compound that contains an isoxazole ring and a benzamide moiety. It is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). MNBA is a versatile compound that has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of protein kinases. N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has been shown to bind to the ATP-binding site of CDKs and GSK-3, thereby preventing the phosphorylation of downstream substrates. N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has also been shown to inhibit the activity of other enzymes, including acetylcholinesterase and carbonic anhydrase.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of protein kinases and the activation of apoptosis. N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has also been shown to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage. In addition, N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide in lab experiments is its versatility. N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide can be synthesized using various methods and can be used in a wide range of applications, including medicinal chemistry, biochemistry, and materials science. Another advantage is its stability, as N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is a crystalline solid that is stable under normal laboratory conditions. One limitation of using N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide in lab experiments is its potential toxicity, as it is a nitroaromatic compound that can be harmful if ingested or inhaled. Another limitation is its relatively high cost, as N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is not readily available and must be synthesized in the laboratory.

Future Directions

There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide, including the development of more potent and selective inhibitors of protein kinases, the optimization of the synthesis method for N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide and its derivatives, and the exploration of new applications for N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide in materials science and other fields. Another direction for research is the investigation of the mechanism of action of N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide and its potential interactions with other enzymes and proteins. Finally, there is a need for further studies on the toxicity and safety of N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide, particularly in vivo.

Synthesis Methods

N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide can be synthesized using various methods, including the reaction of 3-nitrobenzoyl chloride with 5-methylisoxazole in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 5-methylisoxazole with 3-nitrobenzamide in the presence of a base such as sodium hydride. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified using recrystallization.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has been studied for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in signal transduction pathways. N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). In biochemistry, N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has been studied for its potential as a fluorescent probe for detecting metal ions such as copper and zinc. N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has been shown to exhibit strong fluorescence in the presence of these metal ions, making it a useful tool for studying metal ion homeostasis in cells. In materials science, N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has been studied for its potential as a building block for constructing metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-7-5-10(13-18-7)12-11(15)8-3-2-4-9(6-8)14(16)17/h2-6H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBXSIDFUNTNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357944
Record name Benzamide, N-(5-methyl-3-isoxazolyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

160856-97-3
Record name Benzamide, N-(5-methyl-3-isoxazolyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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